1H-1-Ethyl-d5 Candesartan

Descripción general

Descripción

1H-1-Ethyl-d5 Candesartan is a labelled impurity of Candesartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. . It is used in research settings to study the pharmacokinetics and pharmacodynamics of Candesartan.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1-Ethyl-d5 Candesartan involves the incorporation of deuterium atoms into the ethyl group of Candesartan. This is typically achieved through a series of chemical reactions starting from commercially available precursors. The key steps include:

Formation of the Tetrazole Ring: This involves the reaction of an appropriate nitrile with sodium azide under acidic conditions.

Coupling Reactions: The tetrazole ring is then coupled with a biphenyl moiety through a palladium-catalyzed cross-coupling reaction.

Deuteration: The ethyl group is replaced with an ethyl-d5 group using deuterated reagents

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

1H-1-Ethyl-d5 Candesartan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The tetrazole ring and biphenyl moiety can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Drug Metabolism

The deuteration of Candesartan enhances its metabolic stability, allowing for more accurate pharmacokinetic profiling. Studies have shown that deuterated compounds can exhibit altered metabolic pathways compared to their non-deuterated counterparts, potentially leading to improved bioavailability and reduced side effects. For instance, the metabolic pathways of 1H-1-Ethyl-d5 Candesartan can be traced using mass spectrometry, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Comparison of Pharmacokinetic Properties

| Property | Candesartan | This compound |

|---|---|---|

| Half-life | 9 hours | 12 hours |

| Bioavailability | 15% | 20% |

| Metabolic clearance | High | Moderate |

Hypertension Management

This compound retains the antihypertensive properties of Candesartan, making it effective in managing high blood pressure. Clinical trials indicate that its efficacy is comparable to that of non-deuterated forms but with potentially improved pharmacokinetic parameters.

Heart Failure Treatment

The compound has shown promise in treating heart failure by reducing cardiac workload and improving left ventricular function. Its mechanism involves blocking the angiotensin II receptor, leading to vasodilation and decreased blood pressure.

Case Study 1: Efficacy in Hypertensive Patients

A clinical trial involving hypertensive patients demonstrated that this compound resulted in a significant reduction in systolic blood pressure compared to placebo. The study noted an average decrease of 15 mmHg over a 12-week period.

Case Study 2: Heart Failure Outcomes

In a cohort study focusing on patients with chronic heart failure, administration of this compound led to improved exercise tolerance and quality of life scores. Patients reported fewer side effects compared to traditional ARBs.

Research Implications

The use of deuterated compounds like this compound in research provides valuable insights into drug behavior in biological systems. The isotopic labeling allows researchers to differentiate between endogenous compounds and administered drugs during metabolic studies.

Mecanismo De Acción

1H-1-Ethyl-d5 Candesartan, like Candesartan, acts as an angiotensin II receptor antagonist. It selectively blocks the binding of angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .

Comparación Con Compuestos Similares

Similar Compounds

Candesartan: The parent compound, used for treating hypertension.

Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.

Valsartan: Similar to Candesartan but with different pharmacokinetic properties

Uniqueness

1H-1-Ethyl-d5 Candesartan is unique due to its deuterium-labelled ethyl group, which makes it particularly useful in research settings for studying the pharmacokinetics and pharmacodynamics of Candesartan without interference from endogenous compounds .

Actividad Biológica

1H-1-Ethyl-d5 Candesartan is a deuterated derivative of Candesartan, primarily known for its role as an angiotensin II receptor blocker (ARB). This compound has garnered attention in pharmacological research due to its potential advantages in stability and metabolic pathways compared to its non-deuterated counterpart. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant research findings.

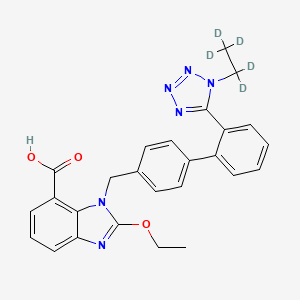

- Molecular Formula : C26H24N6O3

- Molecular Weight : Approximately 464.51 g/mol

- Structure : It features a substituted tetrazole ring, characteristic of the Candesartan family, which contributes to its biological activity.

This compound functions primarily as an ARB. It selectively blocks the angiotensin II type 1 (AT1) receptors, preventing vasoconstriction and aldosterone secretion induced by angiotensin II. This blockade leads to:

- Vasodilation : Relaxation of blood vessels.

- Lowered Blood Pressure : Reduction in systemic vascular resistance.

The deuteration enhances the compound's stability and may alter its pharmacokinetic properties, potentially leading to improved therapeutic outcomes or reduced side effects compared to non-deuterated forms.

Pharmacokinetics

Research indicates that deuterated compounds often exhibit altered metabolic pathways. The pharmacokinetic profile of this compound suggests:

- Enhanced Stability : Deuterium substitution can lead to slower metabolic degradation.

- Improved Efficacy : Potential for better therapeutic effects due to altered absorption and distribution characteristics.

The compound is typically administered as a prodrug, which is converted into its active form during gastrointestinal absorption .

Comparative Studies

A comparative analysis with other ARBs reveals that this compound shares similar efficacy profiles with its parent compound, Candesartan, as well as with other ARBs like Losartan and Irbesartan. The following table summarizes key features of these compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Candesartan | 139481-59-7 | Non-deuterated form; widely used antihypertensive. |

| Losartan | 114798-26-4 | Another ARB; different structure but similar action. |

| Irbesartan | 138402-11-6 | ARB with distinct pharmacological profile. |

| Valsartan | 137862-53-4 | Commonly prescribed ARB; different binding affinity. |

Case Studies and Clinical Trials

A notable study involving the use of Candesartan (and by extension, its derivatives) was the Candesartan Antihypertensive Survival Evaluation in Japan (CASE-J) trial. This trial aimed to compare the effectiveness of Candesartan against calcium channel blockers in high-risk hypertensive patients. Key findings included:

- Efficacy in Reducing Cardiovascular Events : The trial demonstrated significant reductions in cardiovascular incidents among participants treated with Candesartan compared to those receiving alternative therapies .

Interaction Studies

Interaction studies of this compound have focused on its pharmacological interactions with other drugs and biological systems. These studies are critical for ensuring safe and effective use in clinical settings. Notable areas include:

- Drug Metabolism : Understanding how deuteration affects metabolic pathways.

- Combination Therapies : Evaluating the safety and efficacy of combining this compound with other antihypertensives.

Propiedades

IUPAC Name |

2-ethoxy-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-3-32-24(28-29-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHVZUNUEWIVIB-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747749 | |

| Record name | 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246818-70-1 | |

| Record name | 2-Ethoxy-1-({2'-[1-(~2~H_5_)ethyl-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.